2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole

Davis–Beirut reaction o-nitrobenzyl reactivity anthranil synthesis

2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 71443-44-2; synonym: 2-(2-nitrobenzyl)-1H-benzo[d]imidazole) is a C‑2 benzyl‑substituted benzimidazole derivative bearing an ortho‑nitro group on the pendant phenyl ring. It belongs to the broader class of 2‑substituted benzimidazole heterocycles (C₁₄H₁₁N₃O₂, MW 253.26 g·mol⁻¹).

Molecular Formula C14H11N3O2
Molecular Weight 253.261
CAS No. 71443-44-2
Cat. No. B2496145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole
CAS71443-44-2
Molecular FormulaC14H11N3O2
Molecular Weight253.261
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16)
InChIKeyBQHUXKDDEMNQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole – Compound Identity, Class & Procurement-Relevant Characteristics


2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole (CAS 71443-44-2; synonym: 2-(2-nitrobenzyl)-1H-benzo[d]imidazole) is a C‑2 benzyl‑substituted benzimidazole derivative bearing an ortho‑nitro group on the pendant phenyl ring [1]. It belongs to the broader class of 2‑substituted benzimidazole heterocycles (C₁₄H₁₁N₃O₂, MW 253.26 g·mol⁻¹) . In the research context, this compound has been employed as a key mechanistic probe in Davis‑Beirut reaction studies and as a synthetic intermediate en route to more complex benzimidazole‑linked polycyclic architectures [1][2].

Why Generic 2‑Substituted Benzimidazoles Cannot Replace 2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole in Mechanism‑Focused or Synthetic Applications


Simply selecting an alternative 2‑substituted benzimidazole (e.g., 2‑phenyl‑1H‑benzimidazole, 2‑benzyl‑1H‑benzimidazole, or even the regioisomeric 1‑(2‑nitrobenzyl)‑1H‑benzimidazole) overlooks the critical role of the ortho‑nitrobenzyl C‑2 substituent in enabling a unique base‑mediated cascade that diverts from classical Davis‑Beirut or o‑nitrobenzyl deprotection outcomes [1]. In the target compound, the nucleophilic benzimidazole nitrogen intercepts the in situ‑generated nitroso intermediate, rerouting the reaction toward anthranil formation — a pathway not available to analogs lacking the specific C‑2 o‑nitrobenzyl topology [1]. Substitution with other 2‑substituted benzimidazoles therefore results in fundamentally different reaction trajectories and product distributions, as detailed in the quantitative evidence below.

2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole: Head‑to‑Head Reactivity, Yield, and Physicochemical Differentiation Data


Divergent Base‑Mediated Reactivity: Exclusive Anthranil Formation vs. Expected Deprotection Products

Under Davis–Beirut conditions (KOH/MeOH), the target compound 4a does not yield the deprotection products (e.g., indole and o‑nitrobenzoic acid) that are observed for indole‑tethered o‑nitrobenzyl substrates [1]. Instead, the major isolated product is the anthranil 6a, formed via intramolecular N–N bond formation followed by dehydration and tautomerization [1]. This divergent outcome is uniquely driven by the nucleophilic benzimidazole nitrogen at the C‑2 position; replacing the benzimidazole with an alkoxy group restores the standard deprotection pathway [1].

Davis–Beirut reaction o-nitrobenzyl reactivity anthranil synthesis heterocyclic mechanistic probe

Synthetic Yield and Purity Benchmark for 2‑(2‑Nitrobenzyl)‑1H‑benzo[d]imidazole (4a)

The target compound is synthesized via condensation of 1,2‑phenylenediamine with methyl 2‑(2‑nitrophenyl)ethanimidate hydrochloride (S1) in methanol at 60 °C for 6 h, followed by filtration and cold methanol wash [1]. In contrast, the N‑benzylated analog 8i requires microwave irradiation (60 °C, 6 h) and flash column chromatography, affording a lower yield [1].

benzimidazole synthesis Pinner-type cyclization reaction yield optimization

Protein Tyrosine Phosphatase (PTP) Inhibition Profile: Low Intrinsic Activity as a Negative Control or Selectivity Starting Point

In biochemical assays using p‑nitrophenol phosphate as substrate, the target compound exhibits IC₅₀ > 10,000 nM against both human PTP1B (35 min pre‑incubation, 30 min readout) and human TCPTP (identical conditions) [1]. This contrasts with potent PTP1B inhibitors such as compound BDBM50348708, which displays an IC₅₀ of 19,000 nM against TC‑PTP and 3,000 nM against SHP‑1, indicating that the target compound's benzimidazole‑tethered o‑nitrobenzyl framework confers minimal inherent phosphatase inhibitory activity [1].

PTP1B TCPTP phosphatase inhibition negative control compound

Physicochemical Identity: Melting Point as a Purity and Lot‑to‑Lot Consistency Criterion

The target compound exhibits a sharp melting point of 241–243 °C when synthesized and purified as described [1]. In contrast, the N‑benzylated analog 8i melts at 128–130 °C [1], and the regioisomer 1‑(2‑nitrobenzyl)‑1H‑benzimidazole (CAS 14716‑41‑7) is reported to decompose at 161–162 °C . This >110 °C difference in melting point between the C‑2 and N‑1 regioisomers provides a simple, quantitative identity and purity check.

melting point purity QC solid-state characterization procurement specification

Chemical Stability Under Reductive Conditions: Divergent Fate Relative to N‑Linked Nitroaryl Benzimidazoles

When 1‑(2‑nitroaryl)‑substituted benzimidazoles are subjected to reduction, the resulting amino group triggers an intramolecular AdN cyclization onto the imidazole α‑carbon, leading to recyclization‑isomerization products [1]. In contrast, the target compound — where the o‑nitrophenyl group is attached via a methylene spacer at C‑2 — is structurally incapable of undergoing this AdN pathway because the amine generated upon reduction is geometrically separated from the electrophilic imidazole C‑2 position [1]. This fundamental difference means the C‑2 nitrobenzyl scaffold survives reductive conditions intact, whereas N‑(2‑nitroaryl) analogs undergo deep skeletal rearrangement.

reductive recyclization nitro group reduction benzimidazole stability isomerization

Procurement‑Optimized Application Scenarios for 2-[(2-Nitrophenyl)methyl]-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Mechanistic Probe for Divergent Nitrobenzyl Reactivity Studies

The compound's unique ability to redirect the Davis–Beirut cascade away from deprotection and toward anthranil formation (100% anthranil as major product, 0% deprotection) [1] makes it an essential reagent for laboratories investigating N–N bond‑forming reactions, nitroso intermediate interception, and reaction mechanism elucidation. No other commercially available 2‑substituted benzimidazole reproduces this product switch under the same conditions.

Key Synthetic Intermediate for Benzimidazole‑Linked Polycyclic Hybrids

The high isolated yield (92.7%) and straightforward purification (filtration, no chromatography) of 4a [1] position it as a cost‑effective building block for constructing benzimidazole‑linked indoline and indole hybrids [2]. Procurement of this specific intermediate, rather than its lower‑yielding N‑substituted analog (64.8%), directly improves step economy and reduces waste in multi‑step medicinal chemistry campaigns.

Negative Control for Protein Tyrosine Phosphatase Inhibitor Screening

With IC₅₀ values consistently >10,000 nM against both PTP1B and TCPTP under standard assay conditions [3], this compound serves as a validated negative control for high‑throughput phosphatase inhibitor screens. Its well‑characterized lack of PTP activity distinguishes it from structurally related benzimidazoles that may exhibit unanticipated off‑target phosphatase inhibition, thereby improving assay reliability.

Reduction‑Stable Nitrobenzyl Benzimidazole for Prodrug or Photocaging Design

Unlike N‑(2‑nitroaryl) benzimidazole isomers that undergo deep recyclization‑isomerization upon nitro group reduction [4], the C‑2 methylene‑bridged scaffold retains its benzimidazole core intact. This stability under reductive conditions is critical for applications requiring selective nitro‑to‑amine conversion — e.g., in prodrug activation or photocaging strategies — without compromising the heterocyclic framework.

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